3-Azabicyclo[3.1.0]hexan-1-amine
Overview
Description
3-Azabicyclo[3.1.0]hexan-1-amine is a nitrogen-containing heterocyclic compound. This compound is part of a class of bicyclic amines that are characterized by their unique three-dimensional structure, which includes a nitrogen atom within a bicyclic framework. These structures are commonly found in various natural products and pharmaceuticals due to their biological activity and structural rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-1-amine can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru(II) or Co(II) catalysts .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation reactions, which require stringent conditions and expensive reagents like maleic anhydride. These methods, while efficient, can be costly and have poor atom economy .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce simpler amines .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activity, including antibacterial and antiviral properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-1-amine involves its interaction with various molecular targets. For instance, in antiviral therapies, it acts as a protease inhibitor by binding to the active site of viral proteases, thereby preventing the cleavage of viral polyproteins and inhibiting viral replication . The specific pathways involved depend on the particular application and target molecule.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexan-1-amine can be compared with other similar compounds, such as:
Cycloclavine: An ergot alkaloid with a similar bicyclic structure.
Indolizomycin: An antibiotic with a related bicyclic framework.
Boceprevir: An antiviral drug that also contains a bicyclic amine structure.
These compounds share structural similarities but differ in their specific biological activities and applications. The unique three-dimensional structure of this compound provides it with distinct properties that make it valuable in various fields of research and industry.
Biological Activity
3-Azabicyclo[3.1.0]hexan-1-amine, a bicyclic amine compound, has garnered attention in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
This compound is characterized by a unique bicyclic structure that enables various chemical reactions, including oxidation, reduction, and nucleophilic substitution. Its synthesis often involves cycloaddition reactions with azomethine ylides or cyclopropenes, yielding derivatives with significant biological potential .
Antitumor Activity
Recent studies have highlighted the antitumor properties of compounds derived from this compound. A series of heterocyclic compounds incorporating this moiety were evaluated for their antiproliferative effects on various cancer cell lines, including human erythroleukemia (K562), T lymphocyte (Jurkat), cervical carcinoma (HeLa), and mouse colon carcinoma (CT26). The most effective compounds exhibited IC50 values ranging from 4.2 to 24.1 μM , indicating significant cytotoxicity against these cells .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
4e | HeLa | 15.0 | Induces apoptosis |
4g | CT26 | 13.5 | Cell cycle arrest |
4d | HeLa | 46.8 | Apoptosis induction |
The mechanism of action involves the modulation of cell cycle progression and apoptosis induction, as evidenced by confocal microscopy studies that showed significant morphological changes in treated cells .
Antibacterial and Antifungal Activities
Compounds related to this compound have also demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, analogues derived from anacardic acid containing this bicyclic structure showed comparable potency to standard antibiotics like ampicillin against Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 2: Antibacterial Activity Against Various Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
16a | MRSA | 32 μg/mL |
16b | E. coli | 64 μg/mL |
16c | Pseudomonas aeruginosa | 128 μg/mL |
These findings suggest that the azabicyclo structure may enhance the bioactivity of existing antibiotic frameworks.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Protease Inhibition : In antiviral therapies, it acts as a protease inhibitor, blocking viral replication by preventing the cleavage of viral polyproteins.
- Cell Cycle Modulation : The compound affects cell cycle dynamics by causing accumulation in the SubG1 phase, indicative of apoptosis activation .
- DNA Alkylation : Some derivatives exhibit DNA alkylation properties, contributing to their antitumor effects through direct interaction with genetic material .
Study on Antitumor Activity
A notable study investigated the effects of a series of spirofused barbiturate and azabicyclo derivatives on tumor growth in Balb/C mice models. The results indicated a significant reduction in tumor volume compared to control groups, supporting the potential for these compounds in cancer therapy .
Study on Antibiotic Resistance
Another study focused on the synthesis of azabicyclo derivatives as potential solutions to antibiotic resistance challenges posed by MRSA strains. The synthesized compounds were tested for their efficacy against resistant strains and showed promising results comparable to traditional antibiotics .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2/c6-5-1-4(5)2-7-3-5/h4,7H,1-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBVRERINNDIEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620999 | |
Record name | 3-Azabicyclo[3.1.0]hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769916-87-2 | |
Record name | 3-Azabicyclo[3.1.0]hexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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